molecular formula C15H23N3O2 B2695084 Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate CAS No. 1415812-95-1

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate

Cat. No. B2695084
CAS RN: 1415812-95-1
M. Wt: 277.368
InChI Key: WCIYSAZINJSFES-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate, also known as TBPAC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound that is used in a variety of experiments, including those related to drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

A study by Marin et al. (2004) focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting its role in stereochemically complex molecule production. The tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates prepared demonstrate the chemical's utility in synthesizing cis-4-hydroxy δ-lactams with good yield and stereoselectivity, underscoring its importance in medicinal chemistry and drug synthesis (Marin et al., 2004).

Crystal Structure Elucidation

Didierjean et al. (2004) reported on the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its significance in understanding molecular packing and hydrogen bonding interactions within crystals. This research sheds light on the molecular geometry and interaction patterns, which are crucial for the design of new compounds with desired physical and chemical properties (Didierjean et al., 2004).

Biologically Active Compound Intermediates

The compound has been utilized as an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment. Kong et al. (2016) demonstrated a synthesis route starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the chemical's role in creating biologically active compounds. This work is pivotal for pharmaceutical research and development, offering pathways to novel treatments (Kong et al., 2016).

Anticancer Drug Intermediates

Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a critical intermediate for small molecule anticancer drugs. The high yield and rapid synthesis method reported are essential for accelerating the development of new anticancer therapies, emphasizing the compound's role in medicinal chemistry (Zhang et al., 2018).

Vandetanib Key Intermediate

Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anticancer drug. This work highlights the compound's versatility in synthesizing target molecules with significant pharmacological activity, contributing to the development of treatments for diseases such as cancer (Wang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the manufacture of various biologically active compounds .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various biologically active compounds , which suggests that it may influence multiple biochemical pathways.

Result of Action

As an intermediate in the synthesis of various biologically active compounds , its effects would likely depend on the specific compound it is used to produce.

properties

IUPAC Name

tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIYSAZINJSFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate

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